molecular formula C12H13N5OS2 B8338663 4-(6-Acetylaminomethylpyridin-2-yl)-2-thioureidothiazole

4-(6-Acetylaminomethylpyridin-2-yl)-2-thioureidothiazole

Cat. No. B8338663
M. Wt: 307.4 g/mol
InChI Key: OVTMUJYTNQJVOF-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A solution of sodium hydroxide (0.8 g) in water (8 ml) was added to a suspension of 4-(6-acetylaminomethylpyridin-2-yl)-2-(3-benzoylthioureido)thiazole (8.0 g) in methanol (80 ml) and the mixture was stirred at 50°-60° C. for 1 hour. Following evaporation in vacuo, the residue was mixed with water and the mixture was adjusted to pH 7.5 with 6N-hydrochloric acid. The mixture was extracted with the mixture of tetrahydrofuran and ethyl acetate and extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give 4-(6-acetylaminomethylpyridin-2-yl)-2-thioureidothiazole (5.44 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
4-(6-acetylaminomethylpyridin-2-yl)-2-(3-benzoylthioureido)thiazole
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH:6][CH2:7][C:8]1[N:13]=[C:12]([C:14]2[N:15]=[C:16]([NH:19][C:20]([NH:22]C(=O)C3C=CC=CC=3)=[S:21])[S:17][CH:18]=2)[CH:11]=[CH:10][CH:9]=1)(=[O:5])[CH3:4]>O.CO>[C:3]([NH:6][CH2:7][C:8]1[N:13]=[C:12]([C:14]2[N:15]=[C:16]([NH:19][C:20]([NH2:22])=[S:21])[S:17][CH:18]=2)[CH:11]=[CH:10][CH:9]=1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
4-(6-acetylaminomethylpyridin-2-yl)-2-(3-benzoylthioureido)thiazole
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)NCC1=CC=CC(=N1)C=1N=C(SC1)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 50°-60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with the mixture of tetrahydrofuran and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extract layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=CC(=N1)C=1N=C(SC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.44 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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